molecular formula C9H10ClN3 B1427528 (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 1183212-04-5

(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No. B1427528
CAS RN: 1183212-04-5
M. Wt: 195.65 g/mol
InChI Key: YBRDEGYDWOYRLR-UHFFFAOYSA-N
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Description

“(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is a chemical compound with the molecular formula C9H10ClN3 . It has a molecular weight of 195.65 . This compound is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClN3/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13/h2-4H,5,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is potentially relevant in the context of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes. The selection of potent and selective chemical inhibitors is crucial for understanding the metabolism of various drugs and predicting drug-drug interactions (DDIs). While this specific compound is not directly mentioned, the discussion around selective inhibitors for CYP isoforms highlights the importance of structural diversity in addressing metabolic pathways and potential DDIs, which can be a relevant field of study for compounds like (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (Khojasteh et al., 2011).

Importance in Medicinal Chemistry

The structural framework of benzothiazole, to which (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine belongs, has been extensively studied for its varied biological activities. Benzothiazole derivatives have shown potential in anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. This breadth of pharmacological activities underscores the significance of benzothiazole derivatives in medicinal chemistry and suggests areas of application for (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine in exploring novel therapeutic agents (Bhat & Belagali, 2020).

Optoelectronic Materials

Compounds including a quinazoline or pyrimidine ring, closely related to benzodiazol derivatives, have been studied for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This application area indicates the potential utility of (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).

Hepatoprotective and Nephroprotective Activities of Chrysin

While not directly related to (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine, the study of chrysin's hepatoprotective and nephroprotective activities against various drugs and toxic agents offers a parallel in understanding how structurally diverse compounds can be leveraged for their protective effects against organ toxicity. This line of research emphasizes the broader scope of chemical compounds in mitigating the adverse effects of other substances, suggesting a potential area of investigation for the protective benefits of (7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (Pingili et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(7-chloro-1-methylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-13-8(5-11)12-7-4-2-3-6(10)9(7)13/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRDEGYDWOYRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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